

stability and storage of 1-(2-propyn-1-yl)-4-piperidinone

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Compound of Interest

Compound Name: **1-(2-Propyn-1-yl)-4-piperidinone**

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An In-depth Technical Guide to the Stability and Storage of **1-(2-propyn-1-yl)-4-piperidinone**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of **1-(2-propyn-1-yl)-4-piperidinone**. This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents through reactions involving its terminal alkyne functionality, such as "click chemistry." Ensuring the chemical integrity of this reagent is paramount for reproducible and successful synthetic outcomes. This document outlines the intrinsic chemical liabilities of the molecule, potential degradation pathways, and provides detailed protocols for optimal storage and handling to mitigate these risks.

Introduction: The Chemical Profile of **1-(2-propyn-1-yl)-4-piperidinone**

1-(2-propyn-1-yl)-4-piperidinone is a bifunctional molecule featuring a piperidinone ring N-substituted with a propargyl group. The terminal alkyne is a high-energy, reactive functional group that serves as a versatile handle for chemical modification. The 4-piperidone moiety also offers a reactive ketone for further derivatization. Understanding the interplay of these functional groups is key to appreciating the compound's stability profile.

Chemical Structure and Properties

| Property | Value |
|-------------------|-----------------------------------|
| Molecular Formula | C ₈ H ₁₁ NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Solid[1] |
| SMILES | C#CCN1CCC(=O)CC1 |
| InChI Key | QFDTVCZEYDRQIQ-UHFFFAOYSA-N[1] |

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of **1-(2-propyn-1-yl)-4-piperidinone** is primarily influenced by the reactivity of its terminal alkyne and the piperidinone ring. Several potential degradation pathways must be considered.

Reactivity of the Terminal Alkyne

The terminal alkyne is the most reactive site of the molecule. Its high electron density and the acidity of the terminal proton ($pK_a \approx 25$) make it susceptible to several types of reactions that can lead to degradation.[2][3]

- Oxidative Degradation: In the presence of strong oxidizing agents, the alkyne functionality can undergo oxidative cleavage or other transformations.
- Base-Mediated Reactions: Strong bases can deprotonate the terminal alkyne to form a highly nucleophilic acetylide anion.[2][3] This anion can then react with other molecules of **1-(2-propyn-1-yl)-4-piperidinone** or impurities, leading to polymerization or side product formation.
- Moisture Sensitivity: Some terminal alkynes can be sensitive to moisture, which can facilitate certain degradation reactions.[4]

Piperidinone Ring Stability

The 4-piperidone ring is generally more stable than the terminal alkyne. However, it is not inert.

- Acid Sensitivity: The tertiary amine within the piperidinone ring can be protonated by strong acids. While this may not be a degradation pathway in itself, it can alter the compound's physical properties and reactivity.
- Reactions of the Ketone: The ketone functional group can potentially undergo reactions such as aldol condensation, particularly in the presence of acidic or basic catalysts, leading to dimerization or oligomerization.

Incompatible Materials

To ensure stability, **1-(2-propyn-1-yl)-4-piperidinone** should be stored away from the following classes of compounds:

- Strong Oxidizing Agents: Peroxides, permanganates, etc.
- Strong Acids: Hydrochloric acid, sulfuric acid, etc.^{[5][6]}
- Strong Bases: Sodium hydroxide, alkoxides, etc.

Recommended Storage and Handling Protocols

Proper storage and handling are crucial to maintain the purity and reactivity of **1-(2-propyn-1-yl)-4-piperidinone**.

Optimal Storage Conditions

Based on safety data sheets for structurally related compounds, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |
|-------------|---|--|
| Temperature | Cool, dry place. Refrigeration may be beneficial.[5][6] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture. |
| Light | Store in an amber vial or in the dark. | Protects against light-induced degradation. |
| Container | Tightly sealed container.[5][7] | Prevents ingress of moisture and air. |

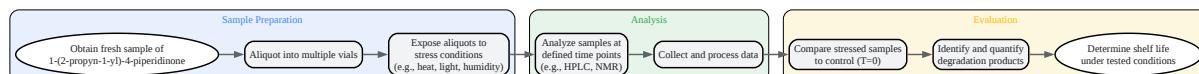
The compound is classified under Storage Class Code 11, for combustible solids, indicating it should be stored in an area designated for such materials.[1]

Handling Procedures

- **Inert Atmosphere:** When handling the compound, especially for long-term storage or when aliquoting, it is best practice to do so under an inert atmosphere.
- **Avoid Incompatible Materials:** Ensure that all labware is free from residues of strong acids, bases, or oxidizing agents.
- **Use Clean Equipment:** Utilize clean, dry spatulas and glassware to prevent cross-contamination.

Experimental Workflow for Stability Assessment

To empirically determine the stability of **1-(2-propyn-1-yl)-4-piperidinone** under specific laboratory conditions, the following experimental workflow can be employed.



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Figure 1: A generalized workflow for assessing the stability of **1-(2-propyn-1-yl)-4-piperidinone**.

Conclusion

The stability of **1-(2-propyn-1-yl)-4-piperidinone** is intrinsically linked to the reactivity of its terminal alkyne group. By understanding the potential degradation pathways and implementing stringent storage and handling protocols, researchers can ensure the long-term integrity of this valuable synthetic intermediate. Adherence to the guidelines outlined in this document will contribute to more reliable and reproducible scientific outcomes in drug discovery and development.

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